Iobenguane I-123

Description

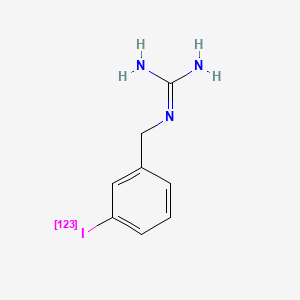

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-(123I)iodanylphenyl)methyl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWUPXJEEYOOTR-IUAIQHPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[123I])CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60998212 |

Source

|

| Record name | Iobenguane I 123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76924-93-1 |

Source

|

| Record name | Iodine-123 metaiodobenzylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76924-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iobenguane I 123 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iobenguane I 123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOBENGUANE I-123 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2TH1XYZ84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Iobenguane I-123 in Adrenergic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iobenguane I-123, also known as meta-iodobenzylguanidine (MIBG), is a radiopharmaceutical agent that has become an indispensable tool in the diagnosis and staging of neuroendocrine tumors, particularly pheochromocytoma and neuroblastoma.[1] Its efficacy is rooted in its structural analogy to the neurotransmitter norepinephrine, which allows it to be selectively taken up and stored in adrenergic cells.[2][3][4][5][6] This guide provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its journey from the bloodstream into the storage vesicles of adrenergic cells.

The mechanism can be dissected into three key stages:

-

Uptake via the Norepinephrine Transporter (NET): this compound enters the adrenergic neuron or neuroendocrine tumor cell through the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft.

-

Vesicular Sequestration by Vesicular Monoamine Transporters (VMATs): Once inside the cell, this compound is recognized and transported into neurosecretory vesicles by vesicular monoamine transporters (VMATs).

-

Intra-vesicular Retention: The acidic environment within the vesicles leads to the protonation of this compound, trapping it within these storage granules and allowing for diagnostic imaging.

This document will detail the molecular players involved in this process, present available quantitative data, outline key experimental protocols for studying this mechanism, and provide visual representations of the involved pathways and workflows.

Data Presentation: Quantitative Insights into this compound Cellular Transport

The following tables summarize the available quantitative data regarding the uptake and kinetics of this compound and related molecules in adrenergic cell lines. It is important to note that specific kinetic parameters (Km and Vmax) for this compound are not consistently reported across the literature for all cell lines and transporter types. Much of the available data is comparative.

Table 1: Comparative Uptake of Radiotracers in Neuroblastoma Cell Lines

| Cell Line | Radiotracer | Relative Uptake/Affinity | Key Findings | Reference |

| SK-N-BE(2)C | [¹⁸F]-MFBG vs. ¹²³I-MIBG | ¹²³I-MIBG uptake is higher in vitro. | [¹⁸F]-MFBG has a 3-fold lower affinity for NET. | [7][8] |

| SK-N-BE(2)N | [¹⁸F]-MFBG vs. ¹²³I-MIBG | Moderate uptake for both. | Uptake is proportional to NET expression. | [7][8] |

| SK-N-BE(1)N | [¹⁸F]-MFBG vs. ¹²³I-MIBG | Moderate uptake for both. | [7][8] | |

| LAN-1 | [¹⁸F]-MFBG vs. ¹²³I-MIBG | Low uptake for both. | Correlates with low NET expression. | [7][8] |

| SH-SY5Y | ¹²³I-MIBG | High uptake and retention. | Adrenergic subclone of SK-N-SH with a neuronal phenotype. | [9] |

| SK-N-SH | ¹²³I-MIBG | Good MIBG uptake. | Heterogeneous cell line with both neuroblastic and non-neuroblastic cells. | [9] |

Table 2: Kinetic Parameters for Norepinephrine Uptake in Adrenergic Cells

| Cell Line | Substrate | Km (nM) | Vmax (pmol/min/mg protein) | Notes | Reference |

| PC12 | [³H]Norepinephrine | 160 ± 30 | 1.8 ± 0.2 | Pheochromocytoma cell line. | |

| SK-N-BE(2)C | [³H]Norepinephrine | 416 | Not specified | Human neuroblastoma cell line. |

Experimental Protocols

In Vitro this compound Uptake Assay in Adrenergic Neuroblastoma Cells

This protocol is a synthesized methodology based on principles described in various studies for assessing the uptake of radiolabeled MIBG in cultured neuroblastoma cells.

Objective: To quantify the time-dependent and concentration-dependent uptake of ¹²³I-Iobenguane into adherent neuroblastoma cells (e.g., SK-N-SH, SH-SY5Y, or SK-N-BE(2)C).

Materials:

-

Neuroblastoma cell line of choice

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

-

¹²³I-Iobenguane of known specific activity

-

Non-radiolabeled Iobenguane (for competition assays)

-

Norepinephrine (as a competitive inhibitor)

-

Desipramine (as a selective NET inhibitor)

-

Multi-well cell culture plates (e.g., 24-well)

-

Scintillation vials and scintillation fluid

-

Gamma counter

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Culture:

-

Plate neuroblastoma cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Uptake Experiment:

-

On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Pre-incubate the cells with 500 µL of pre-warmed uptake buffer for 15 minutes at 37°C.

-

To initiate the uptake, replace the buffer with 250 µL of uptake buffer containing a known concentration of ¹²³I-Iobenguane (e.g., 0.1-1 µCi/mL). For kinetic studies, use a range of concentrations of non-radiolabeled Iobenguane spiked with a constant amount of ¹²³I-Iobenguane.

-

For inhibition studies, add the inhibitor (e.g., norepinephrine or desipramine) to the uptake buffer.

-

To determine non-specific uptake, run parallel wells with a high concentration of a competitive inhibitor like desipramine (e.g., 10 µM).

-

Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C. A parallel set of plates should be incubated at 4°C to assess temperature-dependent uptake.

-

-

Termination and Lysis:

-

To stop the uptake, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

-

Quantification:

-

Transfer the cell lysate to scintillation vials.

-

Measure the radioactivity in a gamma counter.

-

Use a small aliquot of the lysate to determine the protein concentration using a standard protein assay.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of excess desipramine) from the total uptake.

-

Express the uptake as counts per minute (CPM) per milligram of protein or as pmol/mg protein.

-

For kinetic analysis, plot the uptake velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Competitive Binding Assay for this compound and the Norepinephrine Transporter (NET)

This protocol outlines a competitive radioligand binding assay to determine the affinity of Iobenguane for NET, typically using membrane preparations from cells overexpressing the transporter.

Objective: To determine the inhibitory constant (Ki) of Iobenguane for the norepinephrine transporter by measuring its ability to displace a known radiolabeled NET ligand.

Materials:

-

Cell membranes prepared from cells stably expressing human NET (hNET), such as HEK293-hNET cells.

-

Radiolabeled NET ligand (e.g., [³H]nisoxetine or [¹²⁵I]RTI-55).

-

Non-radiolabeled Iobenguane.

-

Desipramine (as a reference compound and for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Binding buffer.

-

A fixed concentration of the radiolabeled NET ligand (typically at or below its Kd).

-

A range of concentrations of non-radiolabeled Iobenguane.

-

For total binding, add buffer instead of Iobenguane.

-

For non-specific binding, add a high concentration of desipramine (e.g., 10 µM).

-

-

Initiate the binding reaction by adding a specific amount of the hNET-expressing cell membrane preparation (e.g., 20-50 µg of protein).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Termination of Binding:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Iobenguane concentration.

-

Use a non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Caption: Cellular uptake and sequestration pathway of this compound.

References

- 1. Radiolabeled Metaiodobenzylguanidine for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iobenguane Sulfate I-123 | C16H22I2N6O4S | CID 56840904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Iobenguane - Wikipedia [en.wikipedia.org]

- 6. This compound | C8H10IN3 | CID 135326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imaging the norepinephrine transporter in neuroblastoma: a comparison of [18F]-MFBG and 123I-MIBG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization and uptake of radiolabelled meta-iodobenzylguanidine (MIBG) in a human neuroblastoma heterotransplant model in athymic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Radiosynthesis of Iobenguane I-123

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and radiolabeling of Iobenguane I-123 (¹²³I-mIBG), a critical radiopharmaceutical for diagnostic imaging in oncology and cardiology. This document details the core processes, from precursor synthesis to final quality control, presenting quantitative data in structured tables and illustrating key workflows with diagrams.

Introduction to this compound

Iobenguane, also known as meta-iodobenzylguanidine (mIBG), is a norepinephrine analog. When labeled with the radionuclide Iodine-123, it serves as a diagnostic imaging agent for neuroendocrine tumors, such as pheochromocytomas and neuroblastomas, and for the assessment of sympathetic cardiac innervation. The synthesis of high-purity, high-specific-activity this compound is paramount for effective clinical use.

Synthesis and Radiolabeling Methodologies

Two primary methods for the radiosynthesis of this compound are prevalent: a solid-state precursor method and an automated solution-phase method.

Solid-State Precursor Method

This method involves the radioiodination of a solid-phase precursor, which simplifies purification.

Experimental Protocol:

-

Precursor: A solid-state iobenguane precursor is utilized.

-

Radioiodination: No-carrier-added sodium iodide (¹²³I) is reacted with the solid-state precursor in a solution of acetic acid and hydrogen peroxide.[1]

-

Reaction Conditions: The reaction is typically carried out at 85°C for 20 minutes.[1]

-

Purification: The reaction mixture is filtered and purified using cation-exchange chromatography to remove unreacted iodide, acetic acid, and hydrogen peroxide.[1]

-

Formulation: The purified this compound is formulated in a phosphate-buffered ascorbic acid solution, which acts as a stabilizer to prevent radiolysis.[1]

Automated Solution-Phase Method

This method is amenable to automation, providing a more streamlined and reproducible synthesis.

Experimental Protocol:

-

Precursors: The reaction involves iobenguane sulfate as the precursor, ammonium sulfate, and radioactive sodium iodide (¹²³I) in a sodium acetate solution.

-

Reactant Amounts:

-

Iobenguane sulfate solution: 0.3 mL

-

Ammonium sulfate solution: 0.3 mL

-

Radioactive sodium iodide (¹²³I) solution: 0.54 mL (containing 200-300 mCi)

-

Sodium acetate solution: 5 mL

-

-

Reaction Conditions: The reactants are heated in a sealed vial at 175°C for 60 minutes.

-

Purification: The resulting solution is purified using an alumina column.

-

Formulation: The final product is formulated in a phosphate-buffered solution.

Quantitative Data Summary

The following tables summarize key quantitative data from the described synthesis methods.

| Parameter | Solid-State Precursor Method | Automated Solution-Phase Method |

| Precursor Amount | Not specified | 0.3 mL Iobenguane Sulfate |

| Reaction Temperature | 85°C[1] | 175°C |

| Reaction Time | 20 minutes[1] | 60 minutes |

| Radiochemical Yield | Near-quantitative | >50% |

| Radiochemical Purity | >97% | >97% |

| Specific Activity | High (carrier-free precursor) | Not specified |

Purification Details

Purification is a critical step to ensure the final product is free of impurities that could affect image quality or patient safety.

Cation-Exchange Chromatography

This technique is employed in the solid-state precursor method.

-

Principle: Iobenguane, being a positively charged molecule, binds to the negatively charged resin in the column. Unreacted iodide and other anionic or neutral impurities pass through.

-

Stationary Phase: A strong cation-exchange resin is typically used.

-

Elution: The purified this compound is eluted from the column using a buffer with a high salt concentration or an altered pH to disrupt the ionic interaction.

Alumina Column Chromatography

This method is utilized in the automated solution-phase synthesis.

-

Principle: Alumina (aluminum oxide) is a polar stationary phase. It is effective in retaining polar impurities while allowing the less polar this compound to pass through with a suitable mobile phase.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the final this compound injection.

Radiochemical Purity

This is determined to ensure that the radioactivity is primarily from this compound and not from radioactive impurities.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and gradient are optimized to achieve good separation between this compound and potential impurities.

-

Detection: A radioactivity detector is used in series with a UV detector.

-

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel or reversed-phase plates are used.

-

Mobile Phase: The solvent system is chosen to effectively separate this compound from free iodide and other potential impurities.

-

Detection: The distribution of radioactivity on the plate is measured using a radio-TLC scanner to determine the retention factor (Rf) values.

-

Table of Quality Control Specifications:

| Parameter | Specification |

| Radiochemical Purity | ≥ 97% |

| Radionuclidic Purity | ≥ 99.95% |

| Specific Activity | 0.15 - 1.5 TBq/mmol |

| pH | 4.5 - 7.5 |

Visualizations

Synthesis and Radiolabeling Workflow

Caption: Workflow of this compound Synthesis.

Logical Relationship of Quality Control Parameters

References

Preclinical Research Applications of Iobenguane I-123: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research applications of Iobenguane I-123 (¹²³I-MIBG), a radiopharmaceutical agent critical for the imaging of neuroendocrine tumors. This document outlines the core principles of ¹²³I-MIBG's mechanism of action, detailed experimental protocols for its use in preclinical models, and quantitative data to support research and development.

Introduction to this compound

Iobenguane, or metaiodobenzylguanidine (MIBG), is a structural analog of the neurotransmitter norepinephrine (noradrenaline). When labeled with the radionuclide iodine-123, it becomes a valuable tool for scintigraphic imaging.[1][2] Its primary application in preclinical research is the visualization and characterization of tumors originating from the neural crest, such as neuroblastoma and pheochromocytoma.[1][3] The uptake of ¹²³I-MIBG is primarily mediated by the norepinephrine transporter (NET), which is often highly expressed on the surface of neuroendocrine tumor cells.[1][4] This specific uptake mechanism allows for targeted imaging of these tumors.[1]

Mechanism of Action and Signaling Pathway

Iobenguane's structural similarity to norepinephrine allows it to be recognized and actively transported into sympathomedullary tissues by the NET.[1][4] Upon entering the cell, ¹²³I-MIBG is sequestered into catecholamine storage vesicles. This accumulation within the tumor cells allows for their visualization using Single Photon Emission Computed Tomography (SPECT).[5]

Experimental Protocols

Animal Model Preparation

A widely used preclinical model for studying neuroblastoma is the subcutaneous xenograft mouse model.

-

Cell Line: Human neuroblastoma cell lines (e.g., SK-N-BE(2)C, LAN-1) are cultured under standard conditions.

-

Implantation: Athymic nude mice are typically used. A suspension of tumor cells (e.g., 1-5 x 10⁶ cells in saline or Matrigel) is injected subcutaneously into the flank of the mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before imaging studies commence. Tumor volume is monitored regularly using calipers.

Small Animal SPECT/CT Imaging Protocol

This protocol outlines the key steps for performing ¹²³I-MIBG SPECT/CT imaging in a mouse model of neuroblastoma.

-

Thyroid Blockade: To prevent uptake of free radioiodine by the thyroid gland, administer a saturated solution of potassium iodide (SSKI) to the drinking water of the mice for at least 24 hours prior to ¹²³I-MIBG injection and continue for the duration of the study.[2]

-

Radiopharmaceutical Administration:

-

Anesthesia: Anesthetize the mouse for the duration of the imaging procedure. A commonly used anesthetic regimen is a combination of ketamine and xylazine administered intraperitoneally. Isoflurane gas anesthesia is also a suitable alternative.

-

SPECT/CT Acquisition:

-

Imaging is typically performed 24 hours post-injection of ¹²³I-MIBG.[2][5]

-

Position the anesthetized mouse on the imaging bed of a preclinical SPECT/CT scanner.

-

SPECT Parameters (Example):

-

CT Parameters (Example):

-

Tube Voltage: 120 kV.[8]

-

Tube Current: Low dose to minimize radiation exposure while providing anatomical context.

-

Acquisition: A full 360-degree rotation.

-

-

-

Image Reconstruction and Analysis:

-

Reconstruct the SPECT and CT images using the manufacturer's software.

-

Co-register the SPECT and CT images for anatomical localization of ¹²³I-MIBG uptake.

-

Perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and various organs to determine the tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).[8]

-

Quantitative Data Presentation

Quantitative analysis of ¹²³I-MIBG biodistribution is crucial for assessing tumor targeting and potential off-target effects. The following tables summarize representative quantitative data from preclinical studies.

Table 1: Biodistribution of this compound in a Neuroblastoma Xenograft Mouse Model

| Organ/Tissue | Mean %ID/g (± SD) |

| Blood | 0.5 ± 0.1 |

| Heart | 10.2 ± 2.5 |

| Lungs | 4.5 ± 1.1 |

| Liver | 3.8 ± 0.9 |

| Spleen | 2.1 ± 0.5 |

| Kidneys | 2.5 ± 0.6 |

| Muscle | 0.8 ± 0.2 |

| Bone | 1.2 ± 0.3 |

| Tumor (SK-N-BE(2)C) | 5.97 ± 1.86 |

| Tumor (LAN-1) | 2.10 ± 0.48 |

Data adapted from studies in athymic nude mice with subcutaneous neuroblastoma xenografts, imaged at 4 hours post-injection for [¹⁸F]-MFBG (structurally similar to MIBG) and 24 hours for ¹²³I-MIBG.[9] Values are presented as mean percentage of injected dose per gram of tissue (%ID/g) with standard deviation (SD).

Table 2: Radiation Dosimetry Estimates for this compound

| Organ | Absorbed Dose (cGy/MBq) |

| Adrenals | 0.0025 |

| Brain | 0.0005 |

| Heart Wall | 0.0020 |

| Kidneys | 0.0015 |

| Liver | 0.0028 |

| Lungs | 0.0012 |

| Spleen | 0.0010 |

| Thyroid (unblocked) | 0.2000 |

| Thyroid (blocked) | 0.0100 |

| Urinary Bladder Wall | 0.0470 |

| Effective Dose (cSv/MBq) | 0.00397 |

Estimated absorbed doses based on murine biodistribution data and extrapolated to a 33-kg child model.[9] Thyroid doses are presented for both unblocked and blocked scenarios to highlight the importance of thyroid blockade.

Preclinical Therapeutic Applications

While ¹²³I-MIBG is primarily a diagnostic agent, its therapeutic counterpart, ¹³¹I-MIBG, is used for targeted radionuclide therapy. Preclinical studies using ¹²³I-MIBG can help predict the potential efficacy of ¹³¹I-MIBG therapy by assessing the avidity of the tumor for MIBG.[10] A high uptake of ¹²³I-MIBG in the tumor is a prerequisite for considering ¹³¹I-MIBG therapy.

Table 3: Quantitative Assessment of Tumor Response

| Parameter | Pre-treatment | Post-treatment | % Change |

| Tumor Volume (mm³) | 250 ± 50 | 100 ± 30 | -60% |

| Tumor SUVmax | 12.0 | 3.1 | -74% |

Hypothetical data representing a positive response to ¹³¹I-MIBG therapy in a preclinical model, as assessed by changes in tumor volume and ¹²³I-MIBG uptake (SUVmax). A reduction in SUVmax post-treatment can indicate a decrease in viable, NET-expressing tumor cells.[8]

Conclusion

This compound is an indispensable tool in the preclinical evaluation of neuroendocrine tumors. Its specific mechanism of uptake via the norepinephrine transporter allows for targeted imaging, providing valuable information on tumor location, burden, and response to therapy. The detailed protocols and quantitative data presented in this guide are intended to support researchers in designing and executing robust preclinical studies to advance the understanding and treatment of neuroendocrine malignancies.

References

- 1. Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pictorial Review of I-123 MIBG Imaging of Neuroblastoma Utilizing a State-of-the-Art CZT SPECT/CT System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 123I-Meta-Iodobenzylguanidine Single-Photon Emission Computerized Tomography/Computerized Tomography Scintigraphy in the Management of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. snmmi.org [snmmi.org]

- 7. medfordradiology.com [medfordradiology.com]

- 8. d-nb.info [d-nb.info]

- 9. Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

In Vitro Iobenguane I-123 Uptake Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on Iobenguane I-123 (meta-iodobenzylguanidine, MIBG) uptake kinetics. This compound is a radiopharmaceutical analog of norepinephrine (NE) and is primarily used for the diagnosis and therapy of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.[1][2][3] Its cellular uptake is a critical factor in its clinical efficacy and is mediated predominantly by the norepinephrine transporter (NET).[1][4][5] This document outlines the key experimental protocols, quantitative data from in vitro studies, and the associated signaling pathways.

Data Presentation: Quantitative Uptake Kinetics

The following table summarizes the kinetic parameters of this compound uptake in the human neuroblastoma cell line SK-N-SH. These parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for understanding the affinity and capacity of the cellular uptake mechanism.

| Cell Line | Radiotracer | Km (µmol/L) | Vmax (pmol/mg protein/min) | Reference |

| SK-N-SH | ¹²⁵I-MIBG | 1.6 | 43 | (Gillman, 1998) |

Experimental Protocols: In Vitro Uptake Assay

This section details a generalized protocol for conducting an in vitro this compound uptake assay, synthesized from methodologies reported in the literature for neuroblastoma cell lines such as SK-N-SH and SK-N-BE(2C).

Cell Culture

-

Cell Lines: Human neuroblastoma cell lines, such as SK-N-SH or SK-N-BE(2C), which are known to express the norepinephrine transporter (NET), are commonly used.

-

Culture Conditions: Cells are typically cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). They are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Plating: For uptake assays, cells are seeded into multi-well plates (e.g., 24-well or 48-well plates) and allowed to adhere and grow to a near-confluent monolayer.

Uptake Assay Procedure

-

Preparation: Prior to the assay, the cell culture medium is aspirated, and the cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS or a Krebs-Ringer-HEPES buffer) to remove any residual media components.

-

Initiation of Uptake: The uptake is initiated by adding the uptake buffer containing a known concentration of this compound. For kinetic studies, a range of concentrations is used.

-

Incubation: The cells are incubated with the radiotracer for a specific period (e.g., 15-60 minutes) at 37°C. To determine the non-specific uptake, a parallel set of experiments is conducted at 4°C or in the presence of a competitive inhibitor.

-

Termination of Uptake: The uptake is terminated by rapidly aspirating the radioactive buffer and washing the cells multiple times with ice-cold uptake buffer to remove any unbound radiotracer.

-

Cell Lysis: The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based lysis buffer).

-

Quantification: The radioactivity in the cell lysate is measured using a gamma counter. The protein concentration in the lysate is determined using a standard protein assay (e.g., Bradford or BCA assay) to normalize the uptake data.

Inhibition Studies

To confirm the role of the norepinephrine transporter, inhibition studies are performed. This involves pre-incubating the cells with known inhibitors of NET, such as desipramine or norepinephrine, before adding this compound. A significant reduction in uptake in the presence of these inhibitors indicates a NET-mediated process.

Visualization of Signaling Pathways and Workflows

Norepinephrine Transporter (NET) Signaling Pathway

The uptake of this compound is primarily an active transport process mediated by the norepinephrine transporter (NET). This process is sodium and temperature-dependent. While Iobenguane itself is a "false" neurotransmitter and does not typically initiate a downstream signaling cascade in the same manner as norepinephrine, its transport into the cell is the critical event for its diagnostic and therapeutic action. The pathway focuses on the transport mechanism rather than a subsequent signaling cascade.

Figure 1: this compound Uptake via NET.

Experimental Workflow for In Vitro Uptake Assay

The following diagram illustrates the key steps involved in a typical in vitro this compound uptake assay.

Figure 2: In Vitro Uptake Assay Workflow.

References

- 1. Iobenguane Sulfate I-123 | C16H22I2N6O4S | CID 56840904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. I-123-MIBG Scintigraphy or FDG PET for the Imaging of Neuroblastoma? [medscape.com]

- 3. A Pictorial Review of I-123 MIBG Imaging of Neuroblastoma Utilizing a State-of-the-Art CZT SPECT/CT System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Iobenguane I-131? [synapse.patsnap.com]

- 5. Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Basic principles of Iobenguane I-123 scintigraphy

An In-depth Technical Guide to Iobenguane I-123 Scintigraphy

Introduction

This compound, also known as ¹²³I-meta-iodobenzylguanidine (¹²³I-MIBG), is a radiopharmaceutical agent integral to diagnostic imaging in nuclear medicine.[1][2][3] Structurally similar to the neurotransmitter norepinephrine, it is used for scintigraphic imaging of neuroendocrine tumors, such as pheochromocytoma, paraganglioma, and neuroblastoma.[4][5][6] Its application also extends to cardiology, where it is used to assess myocardial sympathetic innervation, particularly in patients with congestive heart failure.[3][7][8] This guide provides a detailed overview of the fundamental principles, clinical performance, and experimental protocols associated with this compound scintigraphy.

Core Principle: Mechanism of Action

The diagnostic efficacy of this compound hinges on its structural analogy to norepinephrine (NE), which allows it to exploit the catecholamine uptake and storage pathway in adrenergic nerve terminals and certain tumor cells originating from the neural crest.[1][9][10]

The process involves two primary transport mechanisms:

-

Uptake-1 Mechanism : Iobenguane is actively transported from the extracellular space across the cell membrane into the neuron by the norepinephrine transporter (NET).[10][11][12] This transporter is a key feature of sympathetic neurons and the neuroendocrine tumor cells that this compound helps to identify.

-

Vesicular Sequestration : Once inside the cell, Iobenguane is recognized and sequestered into neurosecretory storage granules by vesicular monoamine transporters (VMATs).[13] This accumulation within vesicles is crucial for retaining the agent within the target tissue, allowing for clear imaging at delayed time points.[12]

The Iodine-123 isotope attached to the iobenguane molecule emits gamma rays (159 keV), which are detected by a gamma camera to produce a scintigraphic image, mapping the distribution of adrenergically active tissues.[1]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound Uses, Side Effects & Warnings [drugs.com]

- 3. Iobenguane i 123 (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 4. Iobenguane I 123: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]

- 5. I-123 MIBG Scintigraphy - SNMMI [snmmi.org]

- 6. drugs.com [drugs.com]

- 7. Welcome to GE HealthCare | GE HealthCare (United States) [gehealthcare.com]

- 8. I-123 iobenguane (MIBG) - Radio Rx [radiopharmaceuticals.info]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Iobenguane Sulfate I-123 | C16H22I2N6O4S | CID 56840904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

A Technical Guide to the Preclinical Pharmacokinetics and Biodistribution of Iobenguane I-123

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of Iobenguane I-123 (¹²³I-MIBG) in animal models. Iobenguane, a structural analog of the neurotransmitter norepinephrine, is a critical radiopharmaceutical used for the diagnosis and therapy of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.[1] Its efficacy relies on its selective uptake and retention in tissues expressing the norepinephrine transporter (NET).[2] Understanding its behavior in preclinical models is essential for clinical translation, dosimetry, and the development of new therapeutic strategies.[3][4]

Mechanism of Cellular Uptake and Retention

Iobenguane's primary mechanism of action involves its recognition and transport by the norepinephrine transporter (NET), a protein located on the presynaptic terminals of adrenergic neurons.[5] This process is an active, sodium and energy-dependent transport system.[1] Once inside the cell, Iobenguane is further transported into neurosecretory storage granules by vesicular monoamine transporters (VMATs).[1] This dual-transport mechanism leads to the high and specific accumulation of ¹²³I-MIBG in sympathetically innervated tissues and tumors derived from the neural crest.[1] A smaller fraction of uptake can also occur via passive diffusion.[1]

Beyond the primary NET-mediated pathway, studies have shown that organic cation transporters (OCTs), particularly OCT3, play a significant role in the uptake of MIBG in extraneuronal tissues like the heart and salivary glands.[6] This has implications for interpreting cardiac imaging and understanding potential off-target tissue radiation exposure.[6]

Pharmacokinetic Profile

Following intravenous administration, ¹²³I-MIBG is rapidly cleared from the bloodstream.[6] The pharmacokinetic profile can be influenced by factors such as the specific activity of the radiopharmaceutical preparation; higher specific activity can lead to greater uptake in NET-expressing tissues.[7] The primary route of elimination is through the kidneys, with the majority of the injected dose excreted unchanged in the urine.[6]

Table 1: Plasma Pharmacokinetic Parameters of MIBG in Mice

Data derived from a study using unlabeled MIBG in wild-type female mice following a single intravenous dose.[2]

| Parameter | Value (Mean ± SD) | Unit |

| Cmax (Peak Plasma Concentration) | 1350 ± 132.7 | ng/mL |

| AUC (Area Under the Curve) | 1720 ± 114.9 | ng·h/mL |

Biodistribution

The biodistribution of ¹²³I-MIBG reflects the density of sympathetic innervation and NET expression.[5][6] High uptake is consistently observed in the heart, adrenal glands, salivary glands, liver, and spleen.[2][6] The thyroid gland will also show high uptake unless a thyroid-blocking agent is administered.[3]

Table 2: Comparative Biodistribution of Radioiodinated Iobenguane in Mice

Data are presented as the mean percentage of the injected activity per gram of tissue (%IA/g) ± standard error of the mean (SEM) or standard deviation (SD). Note that different iodine isotopes (I-123, I-124) are presented, which have similar biodistribution profiles.

| Organ | Time Point | Athymic Nude Mice (%IA/g ± SEM)[3] | Normal ddY Mice (%ID/g ± SD)[1] |

| Blood | 5 min | - | 4.60 ± 1.25 |

| 30 min | - | 1.15 ± 0.21 | |

| 2 hr | 0.22 ± 0.05 | - | |

| Heart | 5 min | - | 12.31 ± 1.98 |

| 30 min | - | 11.02 ± 1.65 | |

| 2 hr | 2.50 ± 0.50 | - | |

| 24 hr | 1.50 ± 0.20 | - | |

| Liver | 5 min | - | 10.45 ± 1.11 |

| 30 min | - | 8.98 ± 0.87 | |

| 2 hr | 1.90 ± 0.30 | - | |

| 24 hr | 0.70 ± 0.10 | - | |

| Kidneys | 5 min | - | 18.23 ± 2.01 |

| 30 min | - | 5.34 ± 0.99 | |

| 2 hr | 1.20 ± 0.20 | - | |

| 24 hr | 0.40 ± 0.10 | - | |

| Lungs | 2 hr | 1.10 ± 0.20 | - |

| 24 hr | 0.50 ± 0.10 | - | |

| Thyroid | 2 hr | 0.40 ± 0.10 | - |

| 24 hr | 0.50 ± 0.10 | - | |

| Bladder | 2 hr | 0.90 ± 0.40 | - |

| 24 hr | 0.30 ± 0.10 | - |

Table 3: Biodistribution of ¹³¹I-MIBG in Sprague-Dawley Rats

Data are presented as the mean percent kilogram body weight dose per gram of tissue (% kg dose/g) ± SEM at 3 hours post-injection.[2]

| Organ | Uptake (% kg dose/g ± SEM) |

| Brown Adipose Tissue (BAT) | 0.626 ± 0.064 |

| Heart | 0.460 ± 0.054 |

| Spleen | 0.210 ± 0.038 |

| Liver | 0.072 ± 0.007 |

| Muscle | 0.050 ± 0.004 |

Experimental Protocols

Reproducible preclinical studies require standardized protocols.[8] The following sections outline typical methodologies for conducting pharmacokinetic and biodistribution studies with ¹²³I-MIBG in rodent models.

Animal Models and Preparation

-

Species: Male Sprague-Dawley rats or various mouse strains (e.g., C57BL/6, athymic nude for xenograft models) are commonly used.[2][3]

-

Housing: Animals should be housed in controlled environments with standard light/dark cycles and access to food and water ad libitum, unless fasting is required by the specific protocol.[1]

-

Thyroid Blockade: To prevent uptake of free radioiodine by the thyroid, animals should be administered a blocking agent, such as potassium iodide (KI) or Lugol's solution, typically in their drinking water for several days prior to and after radiotracer injection, or as a direct oral or intraperitoneal dose before the study.[3]

Radiopharmaceutical Administration

-

Route: The standard route of administration for pharmacokinetic and biodistribution studies is an intravenous (IV) bolus injection.[6]

-

Site (Mice): The lateral tail vein is the most common site for IV injections in mice. Anesthesia is generally not required if the operator is proficient and appropriate restraint devices are used.[9][10]

-

Site (Rats): The lateral tail vein or a surgically implanted jugular vein catheter can be used for IV administration in rats.[9]

-

Volume and Dose: The injection volume should be minimized (e.g., < 200 µL for mice) to avoid physiological disturbances.[9] The administered radioactivity will depend on the study's objective (e.g., imaging vs. ex vivo counting) but is typically in the range of 1-10 MBq for small animal imaging.

Pharmacokinetic Study Workflow

-

Dosing: Administer ¹²³I-MIBG intravenously.

-

Blood Sampling: Collect small-volume blood samples (approx. 30 µL) at multiple time points (e.g., 5, 15, 30 minutes; 1, 2, 4, 24 hours) post-injection.[2] Sampling can be performed via the submandibular or retro-orbital venous plexus.[2]

-

Sample Processing: Centrifuge blood samples to separate plasma.

-

Radioactivity Measurement: Measure the radioactivity in plasma samples using a calibrated gamma counter.

-

Data Analysis: Plot plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonLin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).[2]

Biodistribution Study Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Determination and disposition of meta-iodobenzylguanidine in plasma and heart of transporter-deficient mice by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TPC - Radioligand administration [turkupetcentre.net]

- 4. www-pub.iaea.org [www-pub.iaea.org]

- 5. Iobenguane I 123: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]

- 6. Cardiac Uptake of the Adrenergic Imaging Agent meta-Iodobenzylguanidine (mIBG) Is Mediated by Organic Cation Transporter 3 (Oct3) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of high-specific-activity ultratrace 123/131I-MIBG and carrier-added 123/131I-MIBG on efficacy, pharmacokinetics, and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 10. research.vt.edu [research.vt.edu]

Iobenguane I-123: A Technical Guide to its Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iobenguane I-123, also known as meta-iodobenzylguanidine (MIBG) labeled with Iodine-123, is a radiopharmaceutical agent of significant importance in nuclear medicine.[1][2][3] Structurally analogous to the neurotransmitter norepinephrine, it is selectively taken up by adrenergic tissues, making it an invaluable tool for the diagnostic imaging of neuroendocrine tumors and for the assessment of cardiac sympathetic innervation.[2][4] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and clinical applications of this compound. Detailed experimental protocols for its clinical use are outlined, and quantitative data are presented in structured tables for ease of reference. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this diagnostic agent.

Molecular Structure and Physicochemical Properties

Iobenguane is an aralkylguanidine that is structurally similar to norepinephrine.[5][6] The molecule consists of a benzylguanidine core with an iodine atom substituted at the meta-position of the benzene ring. For diagnostic purposes, the radioactive isotope Iodine-123 is incorporated into the molecule.[5]

The chemical and physical properties of this compound are summarized in the tables below.

| Chemical Properties | |

| IUPAC Name | 2-[(3-(¹²³I)iodophenyl)methyl]guanidine[5] |

| Molecular Formula | C₈H₁₀IN₃[5] |

| Molecular Weight | 271.09 g/mol [5][7][8] |

| Synonyms | 123I-MIBG, (m-iodobenzyl)guanidine[5] |

| Salt Form | Iobenguane Sulfate I-123[9][10] |

| Radiopharmaceutical Properties | |

| Radioisotope | Iodine-123 (¹²³I)[11] |

| Physical Half-life | 13.2 hours[9][11] |

| Decay Mode | Electron Capture to Tellurium-123 (¹²³Te)[9][11][12] |

| Principal Gamma Emission | 159 keV (83% abundance)[11][13] |

Mechanism of Action and Pharmacokinetics

The diagnostic utility of this compound is rooted in its physiological behavior, which mimics that of norepinephrine.[2][14] It is actively transported into presynaptic adrenergic nerve terminals and neuroendocrine cells by the norepinephrine transporter (NET).[1][10] Following uptake, it is sequestered into neurosecretory granules.[6][15] This targeted accumulation in tissues with high adrenergic innervation or in tumors derived from the neural crest allows for their visualization using single-photon emission computed tomography (SPECT).[1][2]

This compound is rapidly cleared from the bloodstream and primarily excreted by the kidneys, with 70% to 90% of the administered dose recovered unchanged in the urine within four days.[9][11] A minor metabolite is m-iodohippuric acid (MIHA).[9][11]

| Pharmacokinetic Parameters | |

| Route of Administration | Intravenous Injection[4][9] |

| Primary Route of Elimination | Renal[9] |

| Urinary Excretion | 70-90% of administered dose within 4 days (as unaltered drug)[9][11] |

| Metabolites | m-iodohippuric acid (MIHA) (≤ 10%), free radioiodide (≤ 6%)[11] |

Clinical Applications

This compound is a well-established diagnostic agent with two primary clinical indications:

-

Oncology: It is used as an adjunct to other diagnostic tests for the detection, localization, and staging of primary and metastatic neuroendocrine tumors, such as pheochromocytoma and neuroblastoma.[1][4][16]

-

Cardiology: It is employed for the scintigraphic assessment of myocardial sympathetic innervation in patients with congestive heart failure to help evaluate mortality risk.[4][16][17]

Experimental Protocols

The clinical administration and imaging protocol for this compound involves several key steps to ensure patient safety and optimal image quality.

Patient Preparation and Thyroid Blockade

To minimize the uptake of free radioiodide by the thyroid gland, a thyroid blocking agent is administered at least one hour prior to the injection of this compound.[9][11][18]

Hydration is encouraged before and after administration to facilitate clearance and reduce radiation dose to the bladder.[9][20]

Radiolabeling and Quality Control

Iobenguane is radiolabeled with Iodine-123, which is produced in a cyclotron.[9][11][13] The final product is a sterile, pyrogen-free solution for intravenous injection.[9] Quality control measures include checks for radiochemical purity, pH, and sterility.

Administration and Dosing

This compound is administered via a slow intravenous injection over 1 to 2 minutes.[9][20]

| Patient Population | Recommended Dose |

| Adults (≥ 16 years) | 10 mCi (370 MBq)[9][11] |

| Pediatric (< 16 years, ≥ 70 kg) | 10 mCi (370 MBq)[9][11] |

| Pediatric (< 16 years, < 70 kg) | Calculated based on body weight[9][19] |

Scintigraphic Imaging

Imaging is typically performed using a gamma camera equipped for SPECT.

-

Oncologic Imaging: Whole-body planar and SPECT imaging is performed 24 ± 6 hours after administration.[4][21]

-

Cardiac Imaging: Anterior planar imaging of the chest is conducted at 4 hours (± 10 minutes) post-injection.[19]

Visualizations

Signaling Pathway of this compound Uptake

Caption: Cellular uptake of this compound via the norepinephrine transporter.

Experimental Workflow for Clinical Imaging

Caption: Standard clinical workflow for this compound scintigraphy.

Safety and Adverse Reactions

This compound is generally well-tolerated.[1] Adverse reactions are typically mild and may include dizziness, rash, pruritus, flushing, or injection site hemorrhage.[9] As with all radiopharmaceuticals, there is a potential risk associated with radiation exposure.[1] Transient increases in blood pressure have also been reported.[4]

Conclusion

This compound remains a cornerstone in the diagnostic imaging of neuroendocrine tumors and in the functional assessment of the cardiac sympathetic nervous system. Its mechanism of action, which leverages the norepinephrine transporter system, provides a high degree of specificity for targeted tissues. A thorough understanding of its molecular structure, properties, and the established clinical protocols is essential for its safe and effective use in research and clinical practice. The data and visualizations presented in this guide offer a comprehensive resource for professionals in the fields of nuclear medicine, oncology, and cardiology.

References

- 1. openmedscience.com [openmedscience.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound Uses, Side Effects & Warnings [drugs.com]

- 4. Iobenguane I 123: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]

- 5. This compound | C8H10IN3 | CID 135326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. qeios.com [qeios.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Iobenguane Sulfate I-123 | C16H22I2N6O4S | CID 56840904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. AdreView (Iobenguane I 123 Injection for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. Iodine-123 - Wikipedia [en.wikipedia.org]

- 13. radiopaedia.org [radiopaedia.org]

- 14. Iobenguane Sulfate I 123 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. drugs.com [drugs.com]

- 16. Welcome to GE HealthCare | GE HealthCare (United States) [gehealthcare.com]

- 17. I-123 iobenguane (MIBG) - Radio Rx [radiopharmaceuticals.info]

- 18. What are the side effects of this compound? [synapse.patsnap.com]

- 19. AdreView (iobenguane I 123) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. Iobenguane I 123: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

Iobenguane I-123: A Technical Guide to its Application as a Tracer in Neuroendocrine Tumor Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iobenguane I-123 (meta-iodobenzylguanidine, MIBG), a radiolabeled analog of the neurotransmitter norepinephrine, serves as a crucial tracer for the diagnosis, staging, and monitoring of neuroendocrine tumors (NETs).[1][2][3] Its utility lies in its specific uptake and accumulation within sympathoadrenal tissues, providing a non-invasive window into the biology of these tumors. This technical guide provides an in-depth overview of the core principles of this compound as a tracer, including its mechanism of action, experimental protocols for its use, and quantitative data supporting its clinical and research applications.

Mechanism of Action: Targeting the Norepinephrine Pathway

The efficacy of this compound as a tumor-specific tracer is rooted in its structural similarity to norepinephrine.[4] This allows it to be actively transported into neuroendocrine tumor cells through the norepinephrine transporter (NET), a protein expressed on the surface of these cells.[3][5] Following transport across the cell membrane, this compound is further sequestered into neurosecretory granules by vesicular monoamine transporters (VMATs), particularly VMAT1 and VMAT2.[1][6][7] This two-step accumulation process ensures high tracer retention within the tumor, enabling high-contrast imaging. The subsequent gamma decay of the Iodine-123 isotope is then detected using Single Photon Emission Computed Tomography (SPECT), allowing for the visualization of tumor location and burden.[3]

dot

Figure 1: this compound Cellular Uptake Pathway.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the use of this compound in neuroendocrine tumors.

| Tumor Type | Sensitivity | Specificity | Reference(s) |

| Pheochromocytoma | 83-100% | 95-100% | [8] |

| Paraganglioma | 56-76% | 84-100% | [9] |

| Neuroblastoma | ~90% (avid tumors) | High | [2][10] |

| Gastroenteropancreatic NETs | 49.1% | - | [11] |

Table 1: Diagnostic Performance of this compound Scintigraphy.

| Imaging Modality | Overall Sensitivity | Reference(s) |

| This compound | 52% | [12] |

| 111In-octreotide (SRS) | 89% | [12] |

| 68Ga-DOTATATE PET/CT | 80-100% | [13][14] |

| 18F-FDG PET | 58% | [12] |

Table 2: Comparative Sensitivity of this compound with Other Imaging Modalities.

| Tumor Type | Mean SUVmax ± SD | Reference(s) |

| Pheochromocytoma/Paraganglioma | 17.9 ± 14.6 g/mL | [15] |

| Normal Liver | 1.6 | [16] |

Table 3: Standardized Uptake Values (SUV) in this compound Imaging.

| Organ | % Injected Activity per gram (%IA/g) at 48h | Reference(s) |

| Tumor (GOT1 Xenograft) | ~10% | [17] |

| Adrenals | ~5% | [17] |

| Liver | <1% | [17] |

| Blood | <0.5% | [17] |

| Muscle | <0.5% | [17] |

Table 4: Biodistribution of this compound in a Murine Model.

Experimental Protocols

In Vitro this compound Uptake Assay

This protocol describes a method to quantify the uptake of this compound in neuroendocrine tumor cell lines.

-

Cell Culture: Culture neuroendocrine tumor cell lines (e.g., PC-12, SK-N-SH) in appropriate media and conditions until they reach 80-90% confluency in 24-well plates.

-

Preparation: Wash the cells twice with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Incubation: Add this compound (final concentration of ~37 kBq/mL) to each well and incubate at 37°C for a defined period (e.g., 1-2 hours). For competition or inhibition studies, pre-incubate cells with unlabeled iobenguane or specific inhibitors (e.g., desipramine for NET, reserpine for VMAT) for 30 minutes prior to adding the radiotracer.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Measure the radioactivity in the cell lysate using a gamma counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate and express the results as a percentage of the total added radioactivity.

dot

Figure 2: In Vitro this compound Uptake Assay Workflow.

In Vivo Biodistribution Study in a Xenograft Model

This protocol outlines a typical biodistribution study in a murine model bearing neuroendocrine tumor xenografts.

-

Animal Model: Implant neuroendocrine tumor cells (e.g., human midgut carcinoid GOT1) subcutaneously into immunodeficient mice (e.g., nude mice).[1][18] Allow tumors to grow to a palpable size.

-

Radiotracer Administration: Administer a known activity of this compound (e.g., 0.1-0.5 MBq) to each mouse via intravenous injection (e.g., tail vein).

-

Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48 hours).

-

Tissue Collection: Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle).

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Clinical this compound SPECT/CT Imaging Protocol

This protocol provides a general framework for clinical imaging of neuroendocrine tumors.

-

Patient Preparation:

-

Medication Review: Discontinue medications known to interfere with Iobenguane uptake for an appropriate duration before the scan (see Table 5).[5][19][20]

-

Thyroid Blockade: Administer a thyroid-blocking agent (e.g., potassium iodide or Lugol's solution) at least one hour before the radiotracer injection to prevent uptake of free radioiodine by the thyroid gland.[5][21]

-

Hydration: Encourage the patient to be well-hydrated before and after the scan to facilitate clearance of the tracer and reduce radiation dose to the bladder.[19]

-

-

Radiopharmaceutical Administration:

-

Image Acquisition:

-

Timing: Perform whole-body planar and SPECT/CT imaging at 24 hours post-injection. Additional imaging at 4 or 48 hours may also be performed.[5][12]

-

SPECT/CT Parameters:

-

-

Image Reconstruction and Analysis:

-

Reconstruction: Reconstruct SPECT data using an iterative algorithm (e.g., OSEM) with corrections for attenuation and scatter.[23][24]

-

Analysis: Analyze images for areas of abnormal uptake. Quantitative analysis may include the calculation of Standardized Uptake Values (SUV) or tumor-to-background ratios.[15][25]

-

dot

Figure 3: Clinical this compound SPECT/CT Workflow.

Interfering Medications

A number of medications can interfere with the uptake of this compound, potentially leading to false-negative results. These should be discontinued for an appropriate period before imaging, typically at least five half-lives of the drug.

| Drug Class | Examples |

| Tricyclic Antidepressants | Amitriptyline, Imipramine, Desipramine |

| SSRIs/SNRIs | Fluoxetine, Sertraline, Venlafaxine |

| Sympathomimetics | Pseudoephedrine, Phenylephrine, Amphetamines |

| Certain Antihypertensives | Labetalol, Calcium Channel Blockers |

| Cocaine |

Table 5: Common Medications that Interfere with this compound Uptake.[5][19][20]

Conclusion

This compound remains a valuable tool in the armamentarium for imaging neuroendocrine tumors. Its specific mechanism of uptake via the norepinephrine transporter and subsequent vesicular storage provides a unique insight into the functional biology of these tumors. A thorough understanding of the underlying principles, adherence to standardized protocols, and awareness of potential confounding factors are essential for its effective use in both clinical and research settings. The quantitative data derived from this compound imaging can aid in diagnosis, staging, and the evaluation of response to therapy, ultimately contributing to improved patient management and the development of novel therapeutic strategies for neuroendocrine tumors.

References

- 1. Uptake of meta-iodobenzylguanidine in neuroendocrine tumours is mediated by vesicular monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vesicular Monoamine Transporter Protein Expression Correlates with Clinical Features, Tumor Biology, and MIBG Avidity in Neuroblastoma: A Report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openmedscience.com [openmedscience.com]

- 4. Clinical Applications and the Roles of Transporters in Disposition, Tumor Targeting, and Tissue Toxicity of meta-Iodobenzylguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reference.medscape.com [reference.medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. Vesicular monoamine transporter protein expression correlates with clinical features, tumor biology, and MIBG avidity in neuroblastoma: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current role of MIBG in the diagnosis of pheochromocytoma and medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Comparison of Iodine-123 Metaiodobenzylguanidine (MIBG) Scan and [18F]Fluorodeoxyglucose Positron Emission Tomography to Evaluate Response After Iodine-131 MIBG Therapy for Relapsed Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medfordradiology.com [medfordradiology.com]

- 13. The value of 68Ga-DOTATATE PET/CT in diagnosis and management of neuroendocrine tumors compared to current FDA approved imaging modalities: a review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-century.us [e-century.us]

- 15. Utility of 123I-MIBG Standardized Uptake Value in Patients with Refractory Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. karger.com [karger.com]

- 19. This compound [myactivehealth.com]

- 20. drugs.com [drugs.com]

- 21. I-123 MIBG: Package Insert / Prescribing Information [drugs.com]

- 22. radiopaedia.org [radiopaedia.org]

- 23. Optimization of acquisition time and reconstruction parameters for quantitative single-photon emission computed tomography/computed tomography using iodine-123 metaiodobenzylguanidine | PLOS One [journals.plos.org]

- 24. Optimization of acquisition time and reconstruction parameters for quantitative single-photon emission computed tomography/computed tomography using iodine-123 metaiodobenzylguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 123I-Meta-Iodobenzylguanidine Single-Photon Emission Computerized Tomography/Computerized Tomography Scintigraphy in the Management of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Iobenguane I-123 SPECT/CT in Neuroblastoma Research

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed framework for utilizing Iobenguane I-123 (¹²³I-MIBG) Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) in the context of neuroblastoma research. The protocols outlined below are synthesized from established clinical guidelines and research practices to ensure high-quality, reproducible imaging data for the assessment of disease extent, treatment response, and the development of novel therapeutics.

Introduction to ¹²³I-MIBG SPECT/CT in Neuroblastoma

Iobenguane, or metaiodobenzylguanidine (MIBG), is a norepinephrine analogue that is actively transported into neuroendocrine cells, including the vast majority of neuroblastoma cells (approximately 90%)[1]. When labeled with the radionuclide Iodine-123, it becomes a highly specific imaging agent for detecting and staging neuroblastoma[1][2]. The addition of hybrid SPECT/CT technology enhances the diagnostic accuracy of ¹²³I-MIBG scintigraphy by providing precise anatomical localization of functional abnormalities, improving sensitivity, and allowing for more accurate disease assessment[1][2][3]. This is crucial for initial diagnosis, monitoring response to therapy, and detecting recurrence[2][4].

Principle of ¹²³I-MIBG Uptake

The following diagram illustrates the mechanism of ¹²³I-MIBG uptake in neuroblastoma cells.

Experimental Protocols

A standardized imaging protocol is paramount for generating reliable and comparable data in a research setting. The following sections detail the key steps of the ¹²³I-MIBG SPECT/CT procedure.

Patient Preparation

Proper patient preparation is critical to minimize artifacts and ensure optimal image quality.

-

Thyroid Blockade: To prevent uptake of free ¹²³I by the thyroid gland, a saturated solution of potassium iodide (SSKI) or Lugol's solution should be administered. This should commence at least 24 hours prior to the ¹²³I-MIBG injection and continue for a total of 3 days[5].

-

Medication Review: A thorough review of concomitant medications is mandatory. Drugs that may interfere with ¹²³I-MIBG uptake, such as tricyclic antidepressants, certain sympathomimetics, and some calcium channel blockers, should be discontinued for at least 5 half-lives before the radiopharmaceutical administration, if clinically feasible[6].

-

Fasting and Hydration: While specific fasting requirements are not universally mandated, adequate hydration is encouraged to facilitate the clearance of unbound radiotracer.

-

Sedation/Anesthesia: Due to the long acquisition time (potentially over 90 minutes), sedation or general anesthesia may be necessary for pediatric patients to minimize motion artifacts[2].

Radiopharmaceutical Administration

The administration of ¹²³I-Iobenguane should be performed by qualified personnel in a controlled setting.

-

Dosage: The administered activity is typically based on the patient's body weight or body surface area. The following tables provide a summary of common dosing regimens.

| Table 1: ¹²³I-Iobenguane Dosage by Body Surface Area | |

| Parameter | Value |

| Dosage | 370 MBq (10 mCi) per 1.73 m² |

| Minimum Activity | 74 MBq (2 mCi) |

| Maximum Activity | 370 MBq (10 mCi) |

| Source | [5] |

| Table 2: ¹²³I-Iobenguane Dosage by Body Weight | |

| Patient Group | Dosage |

| Adults and children ≥ 70 kg | 370 MBq (10 mCi) |

| Children < 16 years and < 70 kg | Scaled to body weight from a 370 MBq adult dose |

| Source | [7][8][9] |

-

Administration Route: The dose should be administered as a slow intravenous injection over 1 to 2 minutes[8]. A saline flush should follow to ensure the full dose is delivered.

Image Acquisition

Imaging is typically performed 20-24 hours after the injection of ¹²³I-MIBG[2][4]. While earlier imaging (4-6 hours) is generally no longer recommended, delayed imaging at 48 hours may occasionally be performed but risks missing lesions with rapid washout[3][4].

-

Planar Imaging: Whole-body planar scintigraphy is usually performed first[7].

-

SPECT/CT Acquisition: SPECT/CT should be performed over areas of known or suspected disease to improve sensitivity and anatomical localization[1][10].

| Table 3: Recommended ¹²³I-Iobenguane SPECT/CT Acquisition Parameters | |

| Parameter | Value |

| SPECT | |

| Projections | 120 projections (3 degrees per step) |

| Acquisition Mode | Continuous or step-and-shoot |

| Time per Projection | 25–35 seconds |

| Matrix Size | 128 x 128 |

| Collimator | Medium-energy |

| Low-Dose CT | |

| Voltage | 80–100 kVp |

| Tube Current | 10–40 mAs |

| Estimated Radiation Dose | 0.2–0.5 mSv |

| Source | [2][4] |

Image Processing and Data Analysis

Post-acquisition processing and analysis are critical for extracting meaningful quantitative and qualitative data.

Image Reconstruction

SPECT data should be reconstructed using an iterative algorithm with corrections for attenuation (using the CT data), scatter, and collimator-detector response.

Qualitative and Semiquantitative Analysis

-

Visual Interpretation: Images are visually assessed for abnormal focal areas of increased radiotracer uptake.

-

Semiquantitative Scoring: Standardized scoring systems are used to evaluate the extent of disease. The most commonly used methods are the modified Curie score and the International Society of Pediatric Oncology Europe Neuroblastoma (SIOPEN) score[1]. In North America, the modified Curie score is predominantly used[1].

Quantitative Analysis

Quantitative SPECT/CT allows for the objective measurement of radiotracer uptake, which is valuable for assessing treatment response[11].

-

Standardized Uptake Value (SUV): SUV measurements, normalized to the injected dose and patient weight, can be calculated for tumor lesions[2][5][11]. Both maximum SUV (SUVmax) and peak SUV (SUVpeak) can be determined[11]. A 30% change in SUV is often considered a significant change in quantitative assessment[11].

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire ¹²³I-MIBG SPECT/CT imaging workflow for neuroblastoma research.

References

- 1. jnccn.org [jnccn.org]

- 2. 123I-Meta-Iodobenzylguanidine Single-Photon Emission Computerized Tomography/Computerized Tomography Scintigraphy in the Management of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodine-123-MIBG imaging of neuroblastoma: utility of SPECT and delayed imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. reference.medscape.com [reference.medscape.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. I-123 iobenguane (MIBG) - Radio Rx [radiopharmaceuticals.info]

- 10. neuroblastoma-info.com [neuroblastoma-info.com]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

Application Notes and Protocols: Cardiac Sympathetic Nerve Imaging with Iobenguane I-123 in Heart Failure Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure (HF) is a complex clinical syndrome characterized by the progressive decline of cardiac function. A key element in the pathophysiology of HF is the persistent activation of the sympathetic nervous system (SNS). While initially a compensatory mechanism, chronic sympathetic overdrive becomes maladaptive, leading to myocyte apoptosis, fibrosis, and arrhythmias. This sustained activity results in a dysfunctional state of cardiac sympathetic nerve terminals, characterized by increased norepinephrine (NE) spillover and reduced NE reuptake.

Iobenguane I-123 (¹²³I-MIBG), a radiolabeled analog of norepinephrine, serves as a vital tool for the in-vivo assessment of cardiac sympathetic innervation. ¹²³I-MIBG utilizes the same uptake-1 transport mechanism as norepinephrine to enter presynaptic sympathetic neurons but is not metabolized. Consequently, scintigraphic imaging with ¹²³I-MIBG allows for the visualization and quantification of sympathetic nerve integrity and function. In heart failure, reduced neuronal integrity and accelerated NE turnover lead to decreased ¹²³I-MIBG uptake and retention, which are powerful prognostic indicators. These application notes provide a comprehensive overview and detailed protocols for utilizing ¹²³I-MIBG imaging in preclinical heart failure models.

Principle of this compound Imaging in Heart Failure

The mechanism of ¹²³I-MIBG imaging is intrinsically linked to the kinetics of norepinephrine at the cardiac neuroeffector junction. In a healthy state, NE is released from presynaptic vesicles, acts on postsynaptic β-adrenergic receptors on cardiomyocytes, and is then predominantly cleared from the synaptic cleft via the high-affinity uptake-1 transporter back into the neuron.

In heart failure, this process is significantly altered:

-

Increased NE Release: Chronic SNS stimulation leads to higher synaptic NE concentrations.

-

Impaired Reuptake: The function and density of the uptake-1 transporter are downregulated, leading to reduced NE clearance and increased "spillover" into circulation.

-

Vesicular Depletion: Neuronal stores of NE become depleted over time.

¹²³I-MIBG mimics the behavior of norepinephrine, allowing for the imaging of these pathological changes. A reduction in cardiac ¹²³I-MIBG uptake and an accelerated washout rate are indicative of sympathetic nervous dysfunction, correlating with the severity of heart failure.

Quantitative Data from Preclinical Heart Failure Models

Quantitative analysis of ¹²³I-MIBG uptake provides key metrics for assessing cardiac sympathetic nerve status. The most common parameters are the Heart-to-Mediastinum (H/M) Ratio and the Washout Rate (WR) . A lower H/M ratio indicates reduced tracer uptake, while a higher WR signifies impaired retention and accelerated turnover. In heart failure models, a significant decrease in myocardial uptake is consistently observed compared to healthy controls.

| Model Type | Species/Strain | Heart Failure Induction Method | Key Quantitative Finding | Control/Baseline Value | Reference |

| Normal/Baseline | Rat (Sprague-Dawley) | N/A (Healthy) | Total Heart Uptake: ~2.1 %ID (at 1 hr) | N/A | [1] |

| Pressure Overload | Mouse (C57BL/6) | Transverse Aortic Constriction (TAC) | Expected: Decreased H/M Ratio & Increased WR | Varies by study | [2] |

| Myocardial Infarction | Rat (Wistar) | Left Coronary Artery Ligation | Expected: Decreased H/M Ratio | Varies by study | [3] |

| Genetic Hypertension | Rat (Dahl Salt-Sensitive) | High-Salt Diet | Expected: Increased WR with HF progression | Varies by study | N/A |

%ID = Percent of Injected Dose. H/M = Heart-to-Mediastinum Ratio. WR = Washout Rate.

Experimental Workflow and Protocols

A typical preclinical ¹²³I-MIBG imaging study involves several key stages, from animal model preparation to final data analysis.

Detailed Protocol: ¹²³I-MIBG SPECT/CT Imaging in Rodent Models

This protocol provides a generalized methodology for performing ¹²³I-MIBG imaging in rats or mice. Specific parameters may require optimization based on the animal model, imaging system, and experimental goals.

A. Animal Preparation:

-

Heart Failure Model: Induce heart failure using an established method (e.g., coronary artery ligation for myocardial infarction, transverse aortic constriction for pressure overload). Allow sufficient time for the heart failure phenotype to develop (typically 4-8 weeks).

-

Thyroid Blockade: To prevent uptake of free radioiodine by the thyroid gland, administer a blocking agent.[4] A solution of potassium iodide (e.g., 10 mg/kg) or potassium perchlorate can be administered orally or via intraperitoneal injection 1-2 hours prior to ¹²³I-MIBG administration.

-

Fasting: Fasting is generally not required but ensure animals have free access to water.

B. Radiotracer Administration:

-

Anesthesia: Anesthetize the animal using a volatile anesthetic such as isoflurane (1.5-2.5% in 100% oxygen). Maintain anesthesia throughout the injection and imaging procedures. Monitor vital signs (respiration, temperature) continuously. Use a heating pad to maintain body temperature.

-

Cannulation: Place a catheter in a lateral tail vein for intravenous injection.

-

Dose Preparation: The typical dose of ¹²³I-MIBG for a mouse is 5-10 MBq (135-270 µCi) and for a rat is 18-37 MBq (0.5-1.0 mCi), administered in a volume of 100-200 µL.

-